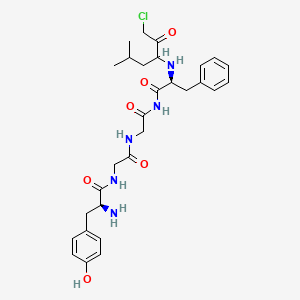
(1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol is a chiral alcohol with a unique structure that includes a cyclohexane ring substituted with a tert-butyl group and a methyl group. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the Mitsunobu inversion of sterically hindered alcohols. For example, (1R,2S,5R)-(-)-menthol can be converted to its corresponding nitrobenzoate ester using triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran at low temperatures . The reaction mixture is then purified through flash chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can produce various esters or halides.
Aplicaciones Científicas De Investigación
(1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of flavors, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S,5R)-(-)-Menthol: A closely related compound with similar structural features and applications.
(1S,2R,5S)-(+)-Menthol: Another stereoisomer of menthol with distinct properties.
Neomenthol: A stereoisomer with different spatial arrangement of substituents.
Uniqueness
(1R,2S,5R)-2-tert-Butyl-5-methylcyclohexan-1-ol is unique due to its specific stereochemistry and the presence of a tert-butyl group, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various applications, particularly in asymmetric synthesis and chiral resolution processes .
Propiedades
Número CAS |
75419-02-2 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
(1R,2S,5R)-2-tert-butyl-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h8-10,12H,5-7H2,1-4H3/t8-,9-,10-/m1/s1 |
Clave InChI |
OLSGPMSPGKZAEI-OPRDCNLKSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)(C)C |
SMILES canónico |
CC1CCC(C(C1)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(1,4-dimethoxynaphthalen-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline](/img/structure/B14432738.png)



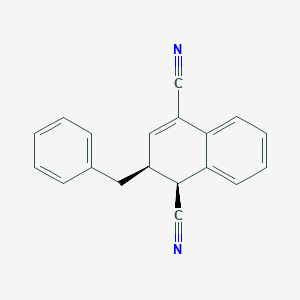
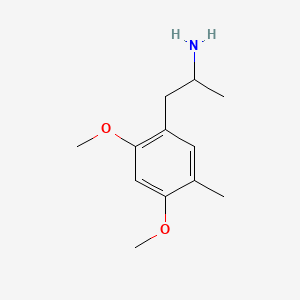
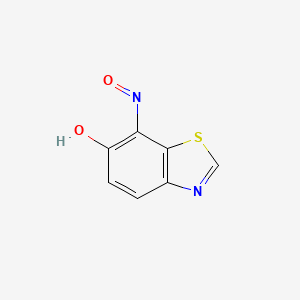
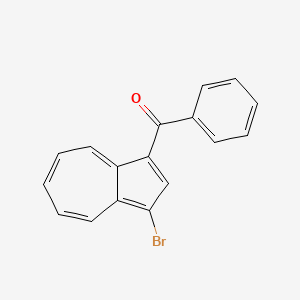
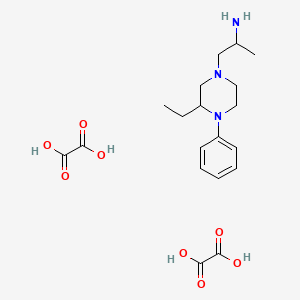
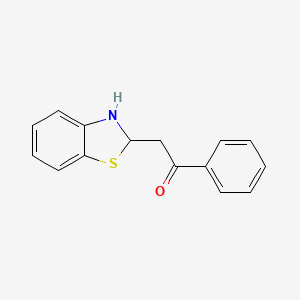
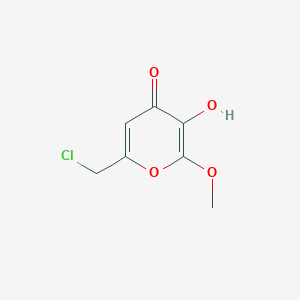
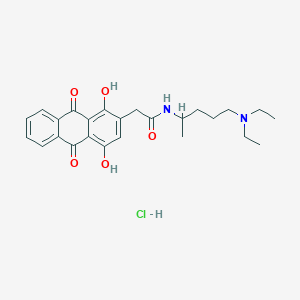
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
